molecular formula C24H46O3 B1621701 4-(Vinyloxy)butyl stearate CAS No. 209072-71-9

4-(Vinyloxy)butyl stearate

Cat. No.: B1621701
CAS No.: 209072-71-9
M. Wt: 382.6 g/mol
InChI Key: BMMJLSUJRGRSFN-UHFFFAOYSA-N
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Description

4-(Vinyloxy)butyl stearate is an organic compound with the molecular formula C24H46O3. It is an ester formed from stearic acid and 4-vinyloxybutanol. This compound is known for its unique structure, which includes a vinyl ether moiety attached to a long-chain fatty acid ester. The presence of the vinyl group imparts reactivity and flexibility to the molecule, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Vinyloxy)butyl stearate typically involves the esterification reaction between stearic acid and 4-vinyloxybutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques ensures the production of a high-quality product. Industrial processes may also incorporate advanced catalysts and automated systems to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Vinyloxy)butyl stearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Vinyloxy)butyl stearate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Vinyloxy)butyl stearate involves its reactivity due to the vinyl ether moiety. This group can undergo various chemical transformations, allowing the compound to interact with different molecular targets. In biological systems, it may interact with cellular membranes or proteins, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a long-chain fatty acid ester and a vinyl ether moiety. This combination imparts distinct reactivity and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

4-ethenoxybutyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(25)27-23-20-19-22-26-4-2/h4H,2-3,5-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMJLSUJRGRSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405511
Record name 4-(Vinyloxy)butyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209072-71-9
Record name 4-(Vinyloxy)butyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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